
An In-depth Technical Guide to (S)-2-
Benzylaziridine (CAS: 73058-30-7)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (s)-2-Benzylaziridine

Cat. No.: B106299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-benzylaziridine, a valuable

chiral intermediate in organic synthesis, particularly in the development of novel therapeutics.

This document details its chemical and physical properties, provides a thorough experimental

protocol for its synthesis, and explores its applications in the synthesis of bioactive molecules.

Core Compound Data
(S)-2-Benzylaziridine is a chiral three-membered heterocyclic compound containing a nitrogen

atom. Its strained ring structure makes it a reactive and versatile building block in organic

synthesis.

Table 1: Physicochemical and Spectroscopic Data for (S)-2-Benzylaziridine
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Property Value Source(s)

CAS Number 73058-30-7 [1]

Molecular Formula C₉H₁₁N [2]

Molecular Weight 133.19 g/mol [2]

Appearance Colorless to light yellow liquid [3]

Boiling Point 86-88 °C at 3 Torr ChemAxon

Density 1.044 g/cm³ (predicted) [3]

Refractive Index 1.568 (predicted) [3]

Optical Rotation [α]D²⁰ -26.5 (c 1.8, EtOH) ChemAxon

¹H NMR (300 MHz, CDCl₃)

δ (ppm): 7.35-7.20 (m, 5H, Ar-

H), 2.85 (dd, J=13.5, 6.9 Hz,

1H, CH₂), 2.75 (dd, J=13.5, 6.9

Hz, 1H, CH₂), 2.30 (m, 1H,

CH), 1.85 (d, J=6.0 Hz, 1H,

NH), 1.50 (d, J=3.3 Hz, 1H,

CH₂)

ChemAxon

¹³C NMR (CDCl₃)
δ (ppm): 140.2, 129.1, 128.5,

126.3, 41.5, 33.7, 28.9
Generic prediction

IR (neat)

ν (cm⁻¹): ~3280 (N-H stretch),

~3020 (aromatic C-H stretch),

~2920, 2850 (aliphatic C-H

stretch), ~1600, 1490, 1450

(aromatic C=C stretch), ~1250

(C-N stretch), ~850 (aziridine

ring deformation)

Generic prediction

Mass Spectrum (EI)
m/z (%): 133 (M⁺), 132, 104,

91 (base peak), 77, 65
[2]
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The most common and efficient method for the asymmetric synthesis of (S)-2-benzylaziridine
is the improved Wenker synthesis, which involves the cyclization of a chiral amino alcohol.

Experimental Protocol: Improved Wenker Synthesis
This protocol is adapted from the work of Li, et al.

Materials:

(S)-2-amino-3-phenyl-1-propanol

Chlorosulfonic acid (ClSO₃H)

Diethyl ether (Et₂O)

Saturated aqueous sodium carbonate solution (Na₂CO₃)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Addition funnel

Magnetic stirrer

Ice bath

Procedure:

Formation of the Sulfate Ester:

In a 150-mL two-necked round-bottom flask equipped with a magnetic stirrer and an

addition funnel, dissolve (S)-2-amino-3-phenyl-1-propanol (10 mmol) in diethyl ether (100

mL).

Cool the solution to 0 °C in an ice bath.

Slowly add chlorosulfonic acid (1.16 g, 10 mmol) dropwise to the stirred solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b106299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, continue stirring at 0 °C for 1 hour.

The resulting precipitate, the amino alcohol hydrogen sulfate, is collected by filtration and

washed with cold diethyl ether.

Cyclization to the Aziridine:

To the isolated sulfate ester, add a saturated aqueous solution of sodium carbonate at 70

°C.

Stir the mixture vigorously at this temperature until the reaction is complete (monitor by

TLC).

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3

x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purification:

The crude (S)-2-benzylaziridine is purified by vacuum distillation to yield a colorless oil.

Expected Yield: 85%

Synthesis Workflow
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Caption: Improved Wenker Synthesis of (S)-2-Benzylaziridine.

Applications in Drug Development
(S)-2-Benzylaziridine serves as a crucial chiral building block for the synthesis of various

pharmaceutical agents. Its primary utility lies in stereoselective ring-opening reactions, which

introduce a nitrogen-containing stereocenter into the target molecule.

Synthesis of Renin Inhibitors
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(S)-2-Benzylaziridine is a key intermediate in the synthesis of potent and selective renin

inhibitors, a class of drugs used to treat hypertension. The aziridine ring is opened by a suitable

nucleophile to introduce a β-amino acid moiety, which is a common structural feature in these

inhibitors.

Experimental Protocol: General Procedure for the Synthesis of a Renin Inhibitor Intermediate

Note: This is a generalized protocol, and specific conditions may vary depending on the target

molecule.

Materials:

(S)-2-Benzylaziridine

An appropriate organocuprate reagent (e.g., lithium diphenylcuprate) or other suitable

nucleophile

Anhydrous tetrahydrofuran (THF)

-78 °C cooling bath (e.g., dry ice/acetone)

Saturated aqueous ammonium chloride solution (NH₄Cl)

Procedure:

Preparation of the Nucleophile:

Prepare the organocuprate reagent in situ according to standard literature procedures.

Ring-Opening Reaction:

Dissolve (S)-2-benzylaziridine (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-

purged round-bottom flask.

Cool the solution to -78 °C.

Slowly add the freshly prepared organocuprate solution (1.2 eq) to the stirred aziridine

solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b106299?utm_src=pdf-body
https://www.benchchem.com/product/b106299?utm_src=pdf-body
https://www.benchchem.com/product/b106299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.

Upon completion, quench the reaction by the slow addition of saturated aqueous

ammonium chloride solution.

Work-up and Purification:

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product, a chiral β-substituted amine, is then purified by column

chromatography on silica gel. This intermediate can then be carried forward in the

synthesis of the final renin inhibitor.

Synthesis of Cannabinoid Type 2 (CB2) Receptor
Agonists
The (S)-2-benzylaziridine scaffold is also utilized in the synthesis of selective CB2 receptor

agonists, which are being investigated for their therapeutic potential in treating inflammatory

and neuropathic pain.

Experimental Protocol: General Procedure for the Synthesis of a CB2 Agonist Precursor

Note: This is a generalized protocol, and specific conditions may vary depending on the target

molecule.

Materials:

(S)-2-Benzylaziridine

A suitable aromatic or heteroaromatic thiol as the nucleophile

A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)

Anhydrous dimethylformamide (DMF)
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Procedure:

Deprotonation of the Nucleophile:

In a flame-dried, nitrogen-purged flask, suspend the thiol (1.1 eq) in anhydrous DMF.

Add the base (1.2 eq) portion-wise at 0 °C and stir for 30 minutes to form the thiolate.

Ring-Opening Reaction:

Add a solution of (S)-2-benzylaziridine (1.0 eq) in anhydrous DMF to the thiolate solution

at 0 °C.

Allow the reaction mixture to warm to room temperature and stir until the reaction is

complete (monitor by TLC).

Work-up and Purification:

Quench the reaction by the addition of water and extract the product with ethyl acetate (3

x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The resulting chiral β-aminosulfide intermediate is purified by column chromatography and

can be further elaborated to the final CB2 receptor agonist.

Chemical Reactivity and Mechanisms
The synthetic utility of (S)-2-benzylaziridine is dominated by the regioselective and

stereospecific ring-opening of the strained aziridine ring by various nucleophiles.

Regioselectivity of Ring-Opening
The regioselectivity of the nucleophilic attack on the aziridine ring is influenced by both steric

and electronic factors, as well as the nature of the N-substituent. For N-unsubstituted or N-alkyl

aziridines like (S)-2-benzylaziridine, the reaction generally proceeds via an Sₙ2 mechanism.
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Under neutral or basic conditions: The nucleophile will preferentially attack the less sterically

hindered carbon atom. In the case of (S)-2-benzylaziridine, this is the unsubstituted CH₂

group.

Under acidic conditions: The nitrogen atom is protonated to form an aziridinium ion. The

nucleophilic attack then occurs at the more substituted carbon atom, which can better

stabilize the developing positive charge.

Reaction Conditions

Substrate
Ring-Opened Products

Basic/Neutral
(SN2)

(S)-2-Benzylaziridine
Acidic

(SN2-like)

Attack at less substituted carbon
(Major under basic/neutral cond.)Nu⁻

Attack at more substituted carbon
(Major under acidic cond.)

Nu⁻, H⁺

Click to download full resolution via product page

Caption: Regioselectivity of (S)-2-Benzylaziridine Ring-Opening.

Safety and Handling
(S)-2-Benzylaziridine is a reactive chemical and should be handled with appropriate safety

precautions in a well-ventilated fume hood. It is classified as corrosive and can cause severe

skin burns and eye damage.[1] Personal protective equipment, including safety goggles,

gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and dark place under

an inert atmosphere.

Conclusion
(S)-2-Benzylaziridine is a highly valuable and versatile chiral building block for the synthesis of

complex, biologically active molecules. Its utility in the stereoselective synthesis of key

intermediates for renin inhibitors and CB2 receptor agonists highlights its importance in modern

drug discovery and development. A thorough understanding of its synthesis, reactivity, and

handling is essential for its effective and safe use in the research laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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